2-Chloro-3-(4-fluorophenyl)pyrazine
Overview
Description
2-Chloro-3-(4-fluorophenyl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-fluorophenyl)pyrazine typically involves the following steps:
Chlorination: The starting material, 3-(4-fluorophenyl)pyrazine, undergoes chlorination to introduce the chlorine atom at the 2-position. This reaction is usually carried out using chlorine gas or a suitable chlorinating agent under controlled conditions.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-fluorophenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at the chlorine or fluorine positions can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms with different degrees of saturation.
Substitution Products: Compounds with altered halogen atoms or additional functional groups.
Scientific Research Applications
2-Chloro-3-(4-fluorophenyl)pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-fluorophenyl)pyrazine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-Chloro-3-(4-fluorophenyl)pyrazine is compared with other similar compounds to highlight its uniqueness:
2-Chloro-4-fluorophenol: Similar in having both chlorine and fluorine atoms but differs in the presence of a hydroxyl group.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains both chlorine and fluorine atoms but has an amide group instead of a pyrazine ring.
2-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: Similar in having chlorine and fluorine atoms but differs in the presence of an amine group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular frameworks.
Properties
IUPAC Name |
2-chloro-3-(4-fluorophenyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(13-5-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADLABBORLENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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